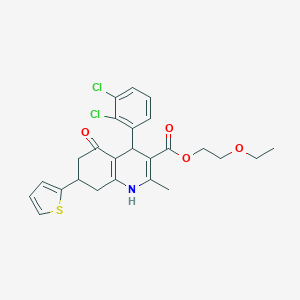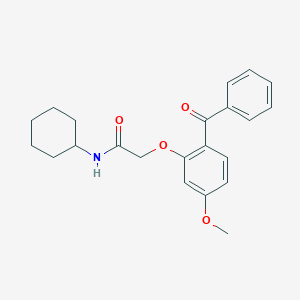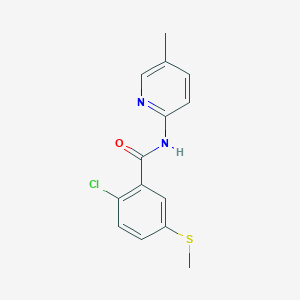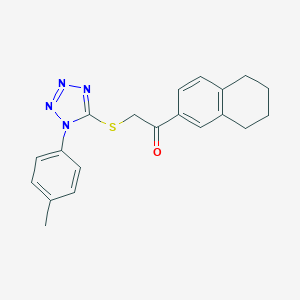
2-Ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the thienyl and dichlorophenyl groups, and esterification with 2-ethoxyethanol. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline core.
科学研究应用
2-Ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core structure, such as chloroquine and quinine, are well-known for their biological activity.
Thienyl-Substituted Compounds:
Uniqueness
2-Ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C25H25Cl2NO4S |
|---|---|
分子量 |
506.4g/mol |
IUPAC 名称 |
2-ethoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25Cl2NO4S/c1-3-31-9-10-32-25(30)21-14(2)28-18-12-15(20-8-5-11-33-20)13-19(29)23(18)22(21)16-6-4-7-17(26)24(16)27/h4-8,11,15,22,28H,3,9-10,12-13H2,1-2H3 |
InChI 键 |
QAOHBKDSEIWEMP-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CS4)C |
规范 SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CS4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromo-pyridin-3-yl)-[4-(4-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B395178.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B395179.png)
![3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE](/img/structure/B395183.png)
![4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B395184.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B395185.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B395187.png)
![5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B395188.png)
![2-hydroxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B395191.png)
![N-[4-(acetylamino)phenyl]-4-pentenamide](/img/structure/B395192.png)


![methyl 2-[(phenylamino)sulfanyl]benzoate](/img/structure/B395196.png)

![2-(7,9-Diazabicyclo[4.3.0]non-7-en-8-ylthio)-1-morpholin-4-ylethan-1-one](/img/structure/B395199.png)
